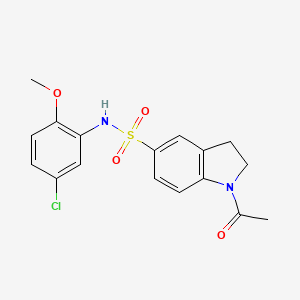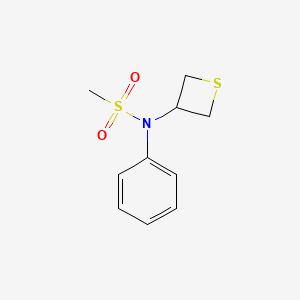
N-phenyl-N-3-thietanylmethanesulfonamide
Descripción general
Descripción
N-phenyl-N-3-thietanylmethanesulfonamide, also known as PTM, is a chemical compound that has gained significant attention in scientific research. It is a sulfonamide derivative that has shown promising results in various fields of study, including medicinal chemistry, biochemistry, and pharmacology. In
Mecanismo De Acción
N-phenyl-N-3-thietanylmethanesulfonamide exerts its biological effects through the inhibition of carbonic anhydrase enzymes. Carbonic anhydrases are a family of enzymes that play a crucial role in various physiological processes, including acid-base balance, respiration, and fluid secretion. N-phenyl-N-3-thietanylmethanesulfonamide binds to the active site of carbonic anhydrases, preventing the conversion of carbon dioxide to bicarbonate ions. This inhibition leads to the disruption of various physiological processes, resulting in the observed biological effects of N-phenyl-N-3-thietanylmethanesulfonamide.
Biochemical and Physiological Effects:
N-phenyl-N-3-thietanylmethanesulfonamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that N-phenyl-N-3-thietanylmethanesulfonamide inhibits the growth of cancer cells and reduces inflammation by inhibiting the production of pro-inflammatory cytokines. In vivo studies have shown that N-phenyl-N-3-thietanylmethanesulfonamide has neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases. Additionally, N-phenyl-N-3-thietanylmethanesulfonamide has been shown to have antibacterial activity against various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-phenyl-N-3-thietanylmethanesulfonamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. N-phenyl-N-3-thietanylmethanesulfonamide has also been shown to have low toxicity, making it a safe compound to use in various experimental settings. However, N-phenyl-N-3-thietanylmethanesulfonamide has some limitations, including its relatively low solubility in water and its potential to bind to other proteins non-specifically.
Direcciones Futuras
There are several future directions for the research on N-phenyl-N-3-thietanylmethanesulfonamide. One potential application is the development of N-phenyl-N-3-thietanylmethanesulfonamide-based drugs for the treatment of various diseases. Additionally, N-phenyl-N-3-thietanylmethanesulfonamide can be used as a tool to study the structure and function of carbonic anhydrases and other proteins that interact with N-phenyl-N-3-thietanylmethanesulfonamide. Future research can also focus on improving the synthesis method of N-phenyl-N-3-thietanylmethanesulfonamide to increase its yield and purity. Finally, N-phenyl-N-3-thietanylmethanesulfonamide can be further studied for its potential applications in other fields, such as material science and nanotechnology.
Conclusion:
In conclusion, N-phenyl-N-3-thietanylmethanesulfonamide, or N-phenyl-N-3-thietanylmethanesulfonamide, is a promising chemical compound that has shown potential applications in various fields of scientific research. Its synthesis method is well-established, and its mechanism of action has been extensively studied. N-phenyl-N-3-thietanylmethanesulfonamide exhibits various biochemical and physiological effects, and its advantages and limitations for lab experiments have been identified. Future research can focus on developing N-phenyl-N-3-thietanylmethanesulfonamide-based drugs, improving its synthesis method, and exploring its potential applications in other fields of study.
Aplicaciones Científicas De Investigación
N-phenyl-N-3-thietanylmethanesulfonamide has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, N-phenyl-N-3-thietanylmethanesulfonamide has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and bacterial infections. In biochemistry, N-phenyl-N-3-thietanylmethanesulfonamide has been used as a tool to study protein-ligand interactions and enzyme inhibition. In pharmacology, N-phenyl-N-3-thietanylmethanesulfonamide has been studied for its effects on the central nervous system, including its potential as a neuroprotective agent.
Propiedades
IUPAC Name |
N-phenyl-N-(thietan-3-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S2/c1-15(12,13)11(10-7-14-8-10)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTVMZKDUHSZDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(C1CSC1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-bromo-5-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}-2-furaldehyde](/img/structure/B4238141.png)
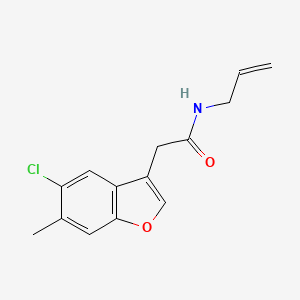
![2-{5-bromo-2-ethoxy-4-[(propylamino)methyl]phenoxy}ethanol hydrochloride](/img/structure/B4238160.png)
![N-cyclohexyl-5-[(ethylamino)sulfonyl]-2-methylbenzamide](/img/structure/B4238165.png)
![11-(2-phenylethyl)-3-(tetrahydro-2-furanylmethyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B4238175.png)
![3-bromo-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4238189.png)

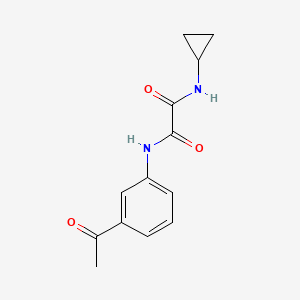
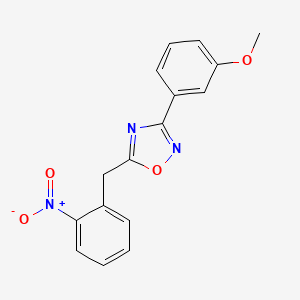
![N-[2-(1-azepanylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4238236.png)
![N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B4238243.png)
![2-[(4-bromophenyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone](/img/structure/B4238248.png)
![6-methyl-4-[4-(4-morpholinyl)phenyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4238252.png)
